N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied due to its potential therapeutic applications in various psychiatric and neurological disorders.
Wirkmechanismus
MDL-100,907 selectively binds to the serotonin 5-HT2A receptor and blocks its activity. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking the activity of this receptor, MDL-100,907 can modulate these processes and potentially alleviate symptoms associated with psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDL-100,907 are primarily related to its activity as a selective antagonist of the serotonin 5-HT2A receptor. This compound has been shown to modulate various physiological processes, including mood, cognition, and perception. In addition, MDL-100,907 has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDL-100,907 in lab experiments is its selective activity towards the serotonin 5-HT2A receptor, which allows for more precise modulation of this receptor's activity. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving MDL-100,907. One potential direction is to investigate its potential therapeutic applications in other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Another potential direction is to investigate the underlying mechanisms of its anti-inflammatory and neuroprotective effects, which could lead to the development of new therapeutic strategies for various neurological disorders.
Synthesemethoden
The synthesis of MDL-100,907 involves several steps, including the reaction of 4-methylphenyl isocyanate with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)phenol. The final step involves the reaction of the intermediate compound with 6-bromo-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
MDL-100,907 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and drug addiction. This compound has also been studied for its potential use as a tool in neuroscience research.
Eigenschaften
Molekularformel |
C27H27N3O4 |
---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C27H27N3O4/c1-19-2-4-20(5-3-19)27(32)30-14-12-29(13-15-30)23-9-7-22(8-10-23)28-26(31)21-6-11-24-25(18-21)34-17-16-33-24/h2-11,18H,12-17H2,1H3,(H,28,31) |
InChI-Schlüssel |
USZHXWRPHOGNBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.